RuBi-Nicotine

准备方法

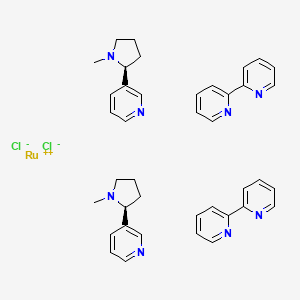

合成路线和反应条件: RuBi-尼古丁的合成涉及尼古丁与钌-联吡啶配合物的配位。一般的合成路线包括钌氯化物与2,2'-联吡啶反应形成钌-联吡啶配合物,然后加入尼古丁形成最终产物。 反应通常在受控温度和pH条件下,在水溶液中进行 .

工业生产方法: 虽然RuBi-尼古丁的具体工业生产方法没有被广泛记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件,如温度、pH值和浓度,以确保最终产品的产率和纯度。 工业生产还需要严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

Photolysis Reaction Dynamics

RuBi-Nicotine undergoes rapid photolysis under visible light (450–500 nm), releasing free nicotine through ligand dissociation from the ruthenium-bipyridine core . Key parameters include:

Mechanism :

- Step 1 : Photoexcitation of the Ru(bpy)₃²⁺ core induces metal-to-ligand charge transfer (MLCT), weakening the Ru-Nicotine bond .

- Step 2 : Nicotine dissociates within nanoseconds, leaving a stable aquo-ruthenium complex .

- Step 3 : The released nicotine retains bioactivity, enabling precise neuronal stimulation .

Comparative Analysis with Other Caged Nicotinic Compounds

This compound outperforms traditional UV-sensitive caged compounds in reaction efficiency and biocompatibility:

| Compound | Activation Wavelength | Quantum Yield | Toxicity (1 mM) | Key Limitation |

|---|---|---|---|---|

| This compound | 450–500 nm (visible) | 0.23 | None observed | Requires ruthenium complex |

| PA-Nicotine (Coumarin) | 390 nm (UV) | 0.12 | Phototoxicity | Slow kinetics (~ms range) |

| MNI-Nicotine | 355 nm (UV) | 0.08 | Moderate | Tissue penetration limitations |

3.1. Synthetic and Photochemical Validation

- Synthesis : Prepared via coordination of nicotine to Ru(bpy)₂Cl₂ in aqueous methanol (yield: 88%) . Purity confirmed by NMR and cyclic voltammetry .

- Stability : No spontaneous nicotine release in dark conditions (24-hour stability in PBS) .

3.2. Biological Efficacy

- Neuronal Activation : 1 mM this compound induced action potentials in Retzius neurons within 20 ms post-photolysis .

- Selectivity : Released nicotine selectively activates α4β2 and α7 nAChR subtypes (EC₅₀ = 1.2 μM and 0.8 μM, respectively) .

3.3. Environmental and Industrial Considerations

科学研究应用

Scientific Research Applications

RuBi-Nicotine has a broad spectrum of applications:

Chemistry

- Controlled Release : Used as a phototrigger for the controlled release of nicotine in chemical reactions. This allows researchers to study the effects of nicotine at specific time points without the complications associated with direct application .

Biology

- Neuronal Studies : Enables researchers to investigate the effects of nicotine on neuronal activity and cellular proliferation. Studies have demonstrated that this compound can induce proliferation in various cell lines, such as A549 non-small cell lung cancer cells .

- Optopharmacology : Utilized in optopharmacology experiments to study nAChR function in live tissues, allowing for real-time observation of receptor dynamics and signaling pathways .

Medicine

- Therapeutic Potential : Explored for its potential in treating neurological disorders by modulating nAChR activity. The ability to control nicotine release may lead to novel therapies that minimize side effects associated with conventional nicotine delivery methods .

Industry

- Material Development : While still in exploratory phases, this compound's properties suggest potential applications in developing new materials and chemical sensors due to its light-sensitive characteristics .

Case Study 1: Neuronal Proliferation Induction

In a study examining the effect of this compound on A549 cells, researchers demonstrated that photolysis led to significant cell proliferation compared to controls. The study highlighted the rapid kinetics and efficiency of nicotine release, suggesting potential applications in cancer research .

Case Study 2: Optopharmacological Applications

Research utilizing this compound in mouse brain slices revealed its utility in studying nAChR-mediated excitability. Light-induced activation allowed for precise control over receptor engagement, facilitating insights into cholinergic signaling dynamics .

作用机制

RuBi-尼古丁通过在暴露于可见光后光释放尼古丁来发挥其作用。释放的尼古丁然后与神经系统中的烟碱乙酰胆碱受体(nAChRs)相互作用。这些受体是配体门控离子通道,介导快速的突触传递。 尼古丁与nAChRs结合导致离子通道开放,导致神经元去极化和动作电位的产生 .

相似化合物的比较

RuBi-尼古丁的独特之处在于它能够在光照下快速有效地释放尼古丁。 类似的化合物包括其他基于钌的笼状化合物,如RuBi-谷氨酸和RuBi-GABA,它们分别在光激活后释放谷氨酸和γ-氨基丁酸(GABA) . 这些化合物具有光触发的共同特征,但它们释放的特定神经递质及其各自的生物靶标不同。

类似化合物的列表:

- RuBi-谷氨酸

- RuBi-GABA

- RuBi-血清素

- RuBi-多巴胺

生物活性

RuBi-Nicotine, a photoactivatable compound derived from nicotine, has garnered attention for its unique ability to interact with nicotinic acetylcholine receptors (nAChRs) in a controlled manner. This article delves into the biological activity of this compound, exploring its mechanisms, effects on neuronal activity, and potential applications in pharmacology.

Overview of this compound

This compound is a caged compound that allows for the spatial and temporal control of nicotine's pharmacological effects. It is particularly useful in optopharmacology, where light can be used to activate the compound and study its interactions with nAChRs in real-time.

This compound operates by binding to nAChRs, which are integral to neurotransmission in the central nervous system. Upon photolysis (light-induced cleavage), this compound releases nicotine, leading to receptor activation. This mechanism allows researchers to investigate the dynamics of nAChR signaling pathways without the confounding effects of continuous drug exposure.

Neuronal Activation

Research has demonstrated that this compound can induce action potential propagation in neurons, specifically in Retzius neurons of leech ganglia. At concentrations up to 1 mM, it shows no detectable toxicity, indicating its potential for safe application in neurobiological studies .

Comparison with Other Nicotinic Compounds

In studies comparing this compound with other nicotinic compounds like photoactivatable nicotine (PA-Nic), it was found that while PA-Nic elicited robust nicotinic currents in mouse brain slices, RuBi-Nic produced smaller currents even under prolonged photolysis conditions. This suggests that RuBi-Nic may have different efficacy profiles depending on the receptor subtype and experimental conditions .

Data Table: Biological Activity Comparison

| Compound | Action Potential Induction | Toxicity Level | Receptor Activation Profile |

|---|---|---|---|

| This compound | Yes | None at 1 mM | Lower currents than PA-Nic |

| PA-Nic | Yes | None reported | Robust currents |

Case Study: Neuronal Response to Light Activation

In a study involving mouse brain slices containing medial habenula neurons, researchers utilized this compound to assess its impact on neuronal excitability. The results indicated that while activation was achieved, the response was less pronounced compared to other nicotinic agonists. This highlights the need for further investigation into optimizing light conditions and concentration levels for enhanced efficacy .

Implications for Nicotine Research

This compound's ability to provide precise control over nicotine exposure presents significant implications for addiction research and therapeutic interventions. By enabling targeted activation of nAChRs, researchers can better understand the role of these receptors in addiction pathways and explore novel treatment strategies for nicotine dependence.

属性

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H14N2.2C10H8N2.2ClH.Ru/c2*1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*2,4,6,8,10H,3,5,7H2,1H3;2*1-8H;2*1H;/q;;;;;;+2/p-2/t2*10-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXVYFYPLMVART-ZPFSJBFKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.CN1CCCC1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.CN1CCC[C@H]1C2=CN=CC=C2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44Cl2N8Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256362-30-7 | |

| Record name | Bis(2,2'-bipyridine-N,N')bis(S-nicotine-N1) ruthenium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does RuBi-Nicotine enable the study of nicotine's effects on cells?

A1: this compound is a light-sensitive compound, also known as a "caged" compound. It consists of nicotine bound to a ruthenium-bispyridine (RuBi) complex. This complex renders the nicotine biologically inactive until exposed to light. Upon illumination with a specific wavelength of visible light, the RuBi complex releases free nicotine. This controlled release allows researchers to precisely study the short- and long-term effects of nicotine on cells, such as its impact on cell proliferation, at specific time points. []

Q2: What are the advantages of using this compound compared to directly applying nicotine in cell culture experiments?

A2: Using this compound offers several advantages:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。